Eltrombopag Amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

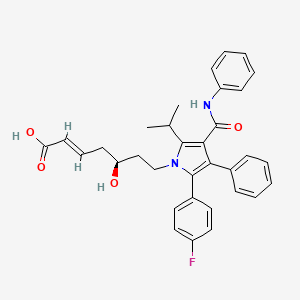

Eltrombopag Amide, also known as AKR-501 or AKR-501A, is a synthetic small molecule that belongs to the class of thrombopoietin receptor agonists. It is used to treat thrombocytopenia, a condition characterized by a low platelet count in the blood. Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor .

Synthesis Analysis

Eltrombopag is reported to crystallize in more than 20 distinct crystal forms, including a large number of hydrates and solvates . The complete indexing of 13 monophasic samples, prepared using literature or newly tailored crystallization methods, provides a clear picture of the stability fields of the different crystal phases and their mutual interconversion processes .Molecular Structure Analysis

The molecular formula of Eltrombopag Amide is C25H23N5O3 . It interacts with the transmembrane domain of the human TPO-receptor .Chemical Reactions Analysis

Eltrombopag is a stimulator of STAT and JAK phosphorylation . Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way .Physical And Chemical Properties Analysis

The molecular weight of Eltrombopag Amide is 441.5 g/mol .科学的研究の応用

Thrombopoietin Receptor Agonist

Eltrombopag is an agonist that binds to the membrane-bound domain of the thrombopoietin receptor . This interaction stimulates the production of platelets, which are crucial for blood clotting .

Treatment for Immune Thrombocytopenic Purpura (ITP)

Eltrombopag is used in the treatment of immune thrombocytopenic purpura (ITP), a condition characterized by a low number of platelets in the blood . A meta-analysis of randomized controlled trials showed that adults who received eltrombopag had a significantly better platelet response .

Use in Severe Aplastic Anemia

Eltrombopag has been shown to be effective in treating patients with refractory or relapsed severe aplastic anemia . In a Phase II multicenter trial, hematologic response rate at Week 26 was observed in 70% of patients .

Pediatric Applications

While the use of Eltrombopag in children with ITP showed no significant difference in platelet response compared to placebo, a lower incidence of bleeding was observed . This suggests that Eltrombopag could protect children from severe disease and death .

Impact on Human Hematopoiesis

Eltrombopag is a small-molecule oral thrombopoietin receptor agonist that promotes megakaryopoiesis and increases platelet counts . This impact on human hematopoiesis makes it a valuable tool in managing conditions characterized by low platelet counts .

Immunomodulation in Hematological Disorders

The role of Eltrombopag in immunomodulation in hematological disorders is an area of ongoing research . Its ability to bind to the thrombopoietin receptor and stimulate platelet production could have implications for a variety of immune-related hematological conditions .

Pharmacokinetics and Assay Methods

Understanding the pharmacokinetics of Eltrombopag is crucial for optimizing its use in clinical settings . Research into assay methods for Eltrombopag can help improve the precision and accuracy of dosage administration .

Long-Term Efficacy and Safety

Studies into the long-term efficacy and safety of Eltrombopag are important for assessing its suitability for chronic conditions . So far, safety findings have been consistent with the established safety profile of Eltrombopag, and no new safety signals have been reported .

作用機序

Target of Action

Eltrombopag Amide primarily targets the thrombopoietin receptor (TPO receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag Amide interacts with the transmembrane domain of the human TPO receptor . Unlike the natural ligand, thrombopoietin, Eltrombopag Amide binds to a region of the TPO receptor that is distant from the TPO binding site . This unique binding site allows Eltrombopag Amide to confer synergistic effects with endogenous TPO rather than competing for binding . Upon binding, Eltrombopag Amide activates the TPO receptor and downstream signaling pathways .

Biochemical Pathways

The activation of the TPO receptor by Eltrombopag Amide leads to the stimulation of intracellular signal transduction pathways, including the JAK-STAT signaling pathway . This results in increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

Eltrombopag Amide undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8 oxidation and UGT1A1 and UGT1A3 glucuronidation . The compound is excreted in feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The pharmacokinetics of Eltrombopag Amide are dose-dependent and linear .

Result of Action

The primary result of Eltrombopag Amide’s action is a rapid and sustainable increase in platelet counts . This significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) . It has also shown promise in treating thrombocytopenia associated with various other etiologies .

Action Environment

The efficacy of Eltrombopag Amide can be influenced by various environmental factors. For instance, the onset time of Eltrombopag Amide can vary, with the shortest onset time being 5 days and the median onset time being 14 days . Additionally, the compound’s action may be influenced by the patient’s genetic makeup, as suggested by the observed inter-ethnic difference in AUC .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eltrombopag Amide involves the conversion of Eltrombopag to its amide derivative through a coupling reaction with an amine.", "Starting Materials": [ "Eltrombopag", "Amine (e.g. methylamine, ethylamine, etc.)", "Coupling reagent (e.g. EDC, HATU, etc.)", "Base (e.g. DIPEA, TEA, etc.)", "Solvent (e.g. DMF, DCM, etc.)" ], "Reaction": [ "Dissolve Eltrombopag and amine in a suitable solvent.", "Add the coupling reagent and base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with an acid.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] } | |

CAS番号 |

1246929-02-1 |

分子式 |

C25H23N5O3 |

分子量 |

441.48 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)